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molecular formula C10H7BrN4O2 B8326538 4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine

4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine

Cat. No. B8326538
M. Wt: 295.09 g/mol
InChI Key: MQEINMFEPYCZPF-UHFFFAOYSA-N
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Patent
US08193352B2

Procedure details

A suspension of N-(4-bromo-2-nitro-6-pyrimidin-2-yl-phenyl)-2,2-dimethyl-propionamide (29.9 grams, 78.8 mmoles) in conc. HCl (200 mL) was refluxed for 8 hours. The partially homogeneous crude reaction was then cooled to room temperature, diluted with water (500 mL), and the resulting precipitate was stirred for 1 hour. The solids were then filtered, washed with water, and vacuum dried at 50° C. to afford the title compound (21.1 grams, 91% yield) as an orange powder.
Name
N-(4-bromo-2-nitro-6-pyrimidin-2-yl-phenyl)-2,2-dimethyl-propionamide
Quantity
29.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]2[N:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[C:5]([NH:14]C(=O)C(C)(C)C)=[C:4]([N+:21]([O-:23])=[O:22])[CH:3]=1>Cl.O>[Br:1][C:2]1[CH:7]=[C:6]([C:8]2[N:9]=[CH:10][CH:11]=[CH:12][N:13]=2)[C:5]([NH2:14])=[C:4]([N+:21]([O-:23])=[O:22])[CH:3]=1

Inputs

Step One
Name
N-(4-bromo-2-nitro-6-pyrimidin-2-yl-phenyl)-2,2-dimethyl-propionamide
Quantity
29.9 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C1=NC=CC=N1)NC(C(C)(C)C)=O)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting precipitate was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The partially homogeneous crude reaction
FILTRATION
Type
FILTRATION
Details
The solids were then filtered
WASH
Type
WASH
Details
washed with water, and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C1=NC=CC=N1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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